N-[(2Z)-3-hexyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound features a thiazole core substituted with a hexyl group at position 3, a 3-(morpholin-4-ylsulfonyl)phenyl group at position 4, and an aniline-derived imine at position 2. The (2Z)-configuration stabilizes the imine moiety, critical for maintaining structural integrity in biological environments .
Properties
Molecular Formula |
C25H31N3O3S2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
3-hexyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H31N3O3S2/c1-2-3-4-8-14-28-24(20-32-25(28)26-22-11-6-5-7-12-22)21-10-9-13-23(19-21)33(29,30)27-15-17-31-18-16-27/h5-7,9-13,19-20H,2-4,8,14-18H2,1H3 |
InChI Key |
FSTLFFKTOLXNME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Thiazol-2(3H)-ylideneaniline Family
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences
- Sulfonyl Group Variations: The morpholine sulfonyl group in the target compound (electron-rich, polar) contrasts with azepane sulfonyl (larger ring, increased steric bulk) and 4-methylpiperidine sulfonyl (enhanced basicity) . These differences affect receptor binding and solubility.
- Alkyl/Aryl Substituents: The hexyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., methoxyethyl in or benzyl in ), impacting pharmacokinetic profiles.
- Methoxypropyl () and morpholinylethyl () substituents balance polarity and steric bulk, optimizing bioavailability.
Physicochemical Predictions
- Acid Dissociation Constant (pKa) : Predicted pKa values for sulfonamide-containing analogs range from 6.26 (piperidine sulfonyl, ) to ~7.0 (morpholine sulfonyl), influencing ionization at physiological pH.
- Boiling Point/Density : High boiling points (~683°C for ) and densities (~1.31 g/cm³) suggest thermal stability and solid-state packing efficiency.
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